Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical and physical properties of the molecule . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be done using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylamine: Contains a trifluoromethyl group and an amine group attached to a benzene ring.
Trifluoromethylpyrazole: A heterocyclic compound with a trifluoromethyl group attached to a pyrazole ring.
Uniqueness
Methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its tetrahydroisoquinoline core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)10-5-8-4-9(12(13,14)15)3-2-7(8)6-16-10/h2-4,10,16H,5-6H2,1H3 |
InChI Key |
KICXEBAVPBJIBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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